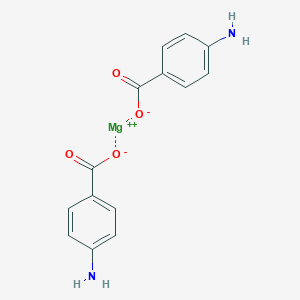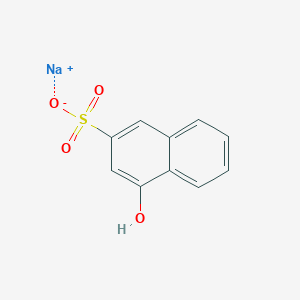![molecular formula C7H17O2PS B081304 1-[Ethoxy(methyl)phosphoryl]sulfanylbutane CAS No. 13088-84-1](/img/structure/B81304.png)
1-[Ethoxy(methyl)phosphoryl]sulfanylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Ethoxy(methyl)phosphoryl]sulfanylbutane is a chemical compound that belongs to the family of organophosphorus compounds. It is commonly used in scientific research applications due to its unique properties and mechanism of action.
Mecanismo De Acción
The mechanism of action of 1-[Ethoxy(methyl)phosphoryl]sulfanylbutane involves the inhibition of acetylcholinesterase, which leads to an accumulation of acetylcholine in the synaptic cleft. This accumulation results in the overstimulation of cholinergic receptors, leading to various physiological effects.
Efectos Bioquímicos Y Fisiológicos
1-[Ethoxy(methyl)phosphoryl]sulfanylbutane has been shown to have various biochemical and physiological effects. It has been found to cause muscle paralysis, respiratory failure, and convulsions due to the overstimulation of cholinergic receptors. Additionally, it has been shown to have neurotoxic effects, leading to the degeneration of nerve cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[Ethoxy(methyl)phosphoryl]sulfanylbutane in lab experiments is its potency as an acetylcholinesterase inhibitor. This compound allows researchers to study the effects of acetylcholine on the nervous system in a controlled environment. However, one of the limitations of using this compound is its neurotoxic effects, which can make it difficult to study the long-term effects of acetylcholine on the nervous system.
Direcciones Futuras
There are several future directions for the use of 1-[Ethoxy(methyl)phosphoryl]sulfanylbutane in scientific research. One potential direction is the development of new drugs that target acetylcholinesterase for the treatment of neurological disorders such as Alzheimer's disease. Additionally, this compound can be used to study the effects of acetylcholine on other physiological processes such as cardiovascular function and immune response.
Conclusion:
In conclusion, 1-[Ethoxy(methyl)phosphoryl]sulfanylbutane is a potent inhibitor of acetylcholinesterase that is widely used in scientific research applications. Its unique properties and mechanism of action make it a valuable tool for studying the effects of acetylcholine on the nervous system and other physiological processes. However, its neurotoxic effects also highlight the need for caution when using this compound in lab experiments.
Métodos De Síntesis
The synthesis of 1-[Ethoxy(methyl)phosphoryl]sulfanylbutane involves the reaction between 1-chlorobutane and ethylthioethanol in the presence of sodium hydride. This reaction results in the formation of 1-(ethylthio)butane, which is further reacted with dimethylphosphite in the presence of a catalyst to produce 1-[Ethoxy(methyl)phosphoryl]sulfanylbutane.
Aplicaciones Científicas De Investigación
1-[Ethoxy(methyl)phosphoryl]sulfanylbutane is widely used in scientific research applications as a potent inhibitor of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine. This compound is used to study the effects of acetylcholine on the nervous system and its role in various physiological processes.
Propiedades
Número CAS |
13088-84-1 |
|---|---|
Nombre del producto |
1-[Ethoxy(methyl)phosphoryl]sulfanylbutane |
Fórmula molecular |
C7H17O2PS |
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
1-[ethoxy(methyl)phosphoryl]sulfanylbutane |
InChI |
InChI=1S/C7H17O2PS/c1-4-6-7-11-10(3,8)9-5-2/h4-7H2,1-3H3 |
Clave InChI |
XDNMUGCPWLLDFB-UHFFFAOYSA-N |
SMILES |
CCCCSP(=O)(C)OCC |
SMILES canónico |
CCCCSP(=O)(C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




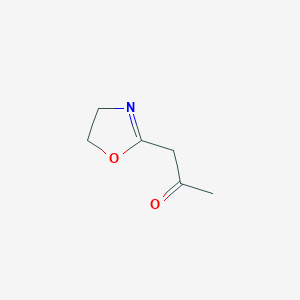
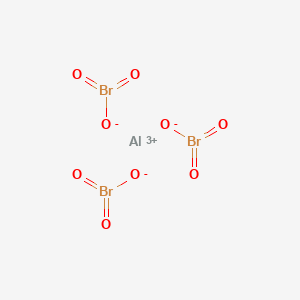
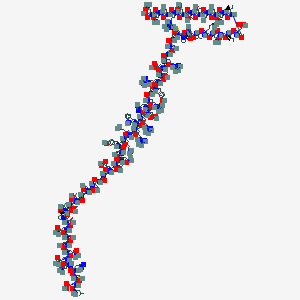

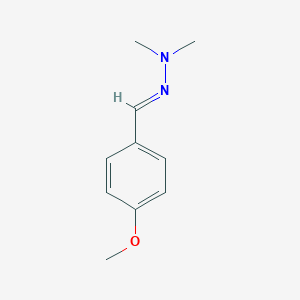
![6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B81235.png)
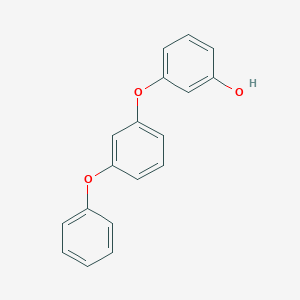
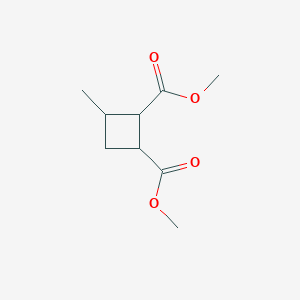

![Benzoxazolium, 3-(2-methoxyethyl)-2-[2-[[3-(2-methoxyethyl)-5-phenyl-2(3H)-benzoxazolylidene]methyl]-1-butenyl]-5-phenyl-, iodide](/img/structure/B81243.png)
